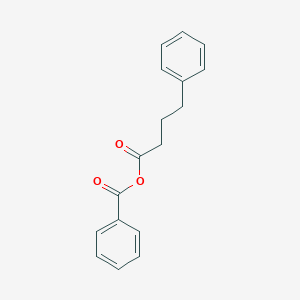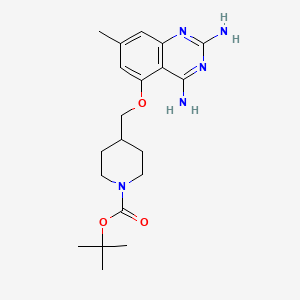
Tert-butyl 4-(((2,4-diamino-7-methylquinazolin-5-yl)oxy)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(((2,4-diamino-7-methylquinazolin-5-yl)oxy)methyl)piperidine-1-carboxylate is a complex organic compound with a unique structure that combines a quinazoline derivative with a piperidine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(((2,4-diamino-7-methylquinazolin-5-yl)oxy)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the quinazoline derivative: This involves the reaction of 2,4-diamino-7-methylquinazoline with appropriate reagents to introduce the desired functional groups.
Coupling with piperidine: The quinazoline derivative is then coupled with piperidine under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-(((2,4-diamino-7-methylquinazolin-5-yl)oxy)methyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce amine derivatives .
Applications De Recherche Scientifique
Tert-butyl 4-(((2,4-diamino-7-methylquinazolin-5-yl)oxy)methyl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific biological pathways.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biological Research: Researchers use this compound to study its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(((2,4-diamino-7-methylquinazolin-5-yl)oxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-hydroxypiperidine-1-carboxylate: This compound shares the piperidine moiety but lacks the quinazoline derivative.
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: This compound has a similar piperidine structure but different functional groups.
Uniqueness
Tert-butyl 4-(((2,4-diamino-7-methylquinazolin-5-yl)oxy)methyl)piperidine-1-carboxylate is unique due to its combination of a quinazoline derivative and a piperidine moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .
Propriétés
Formule moléculaire |
C20H29N5O3 |
|---|---|
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
tert-butyl 4-[(2,4-diamino-7-methylquinazolin-5-yl)oxymethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H29N5O3/c1-12-9-14-16(17(21)24-18(22)23-14)15(10-12)27-11-13-5-7-25(8-6-13)19(26)28-20(2,3)4/h9-10,13H,5-8,11H2,1-4H3,(H4,21,22,23,24) |
Clé InChI |
NILKNAFPVNTQRA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1)OCC3CCN(CC3)C(=O)OC(C)(C)C)C(=NC(=N2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-phenoxyphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12953759.png)
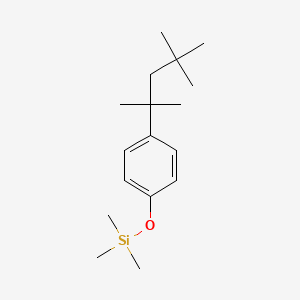


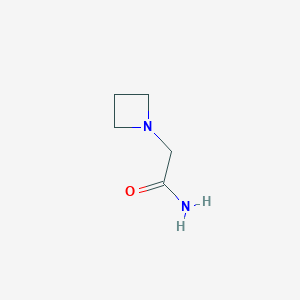
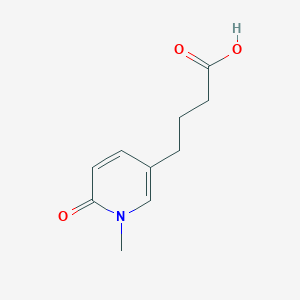
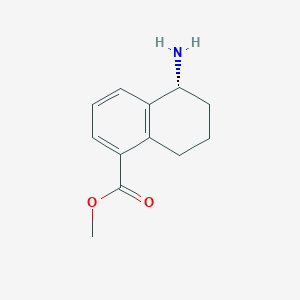
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tridecanethioate;azane](/img/structure/B12953792.png)
![2-(4-methylthiophen-2-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12953793.png)

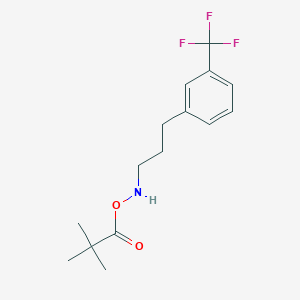
![(1R,5R)-tert-Butyl 8-oxo-10-(trifluoromethyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12953810.png)
